molecular formula C18H17NO4 B14901188 Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate

Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate

Cat. No.: B14901188
M. Wt: 311.3 g/mol
InChI Key: XXZOVZOGNGZLPJ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, a hydroxy group, a methylcarbamoyl group, and a phenylvinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting methyl 4-hydroxybenzoate is then subjected to a Friedel-Crafts acylation reaction with 1-phenylvinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the methylcarbamoyl group is introduced through a reaction with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylvinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and carbamoyl groups can form hydrogen bonds, while the phenylvinyl group can participate in π-π interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the methylcarbamoyl and phenylvinyl groups, making it less versatile in terms of chemical reactivity.

    Methyl 4-hydroxy-3-(methylcarbamoyl)benzoate: Lacks the phenylvinyl group, which reduces its potential for π-π interactions.

    Methyl 4-hydroxy-5-(1-phenylvinyl)benzoate: Lacks the methylcarbamoyl group, affecting its hydrogen bonding capabilities.

Uniqueness

Methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylvinyl)benzoate is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

methyl 4-hydroxy-3-(methylcarbamoyl)-5-(1-phenylethenyl)benzoate

InChI

InChI=1S/C18H17NO4/c1-11(12-7-5-4-6-8-12)14-9-13(18(22)23-3)10-15(16(14)20)17(21)19-2/h4-10,20H,1H2,2-3H3,(H,19,21)

InChI Key

XXZOVZOGNGZLPJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1O)C(=C)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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